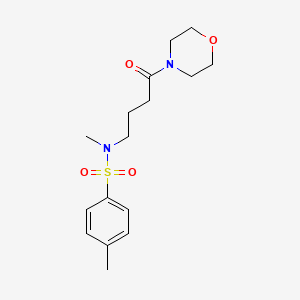
N,4-dimethyl-N-(4-morpholin-4-yl-4-oxobutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,4-dimethyl-N-(4-morpholin-4-yl-4-oxobutyl)benzenesulfonamide, also known as DBMOS, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. DBMOS is a sulfonamide derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Scientific Research Applications
Organocatalysis
N,4-dimethyl-N-[4-(morpholin-4-yl)-4-oxobutyl]benzene-1-sulfonamide: (let’s call it DMAP-S) has been explored as an efficient organocatalyst. Here’s why:
- Selective Oxidation of Methyl Aromatics : DMAP-S, in combination with benzyl bromide, promotes the selective oxidation of methyl aromatics using molecular oxygen. It outperforms other pyridine analogues like 4-carboxypyridine, 4-cyanopyridine, and pyridine. The sp³ hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics are successfully oxygenated, leading to oxygenated aromatic chemicals. The real catalyst arises from the formation of a pyridine onium salt from the bromide and DMAP-S .
Ionic Liquids
DMAP-based ionic liquids (ILs) have emerged as efficient catalysts for specific chemical transformations:
- Indole Synthesis : DMAP-based ILs facilitate the synthesis of indoles via Fischer indole synthesis. This method is environmentally friendly and requires minimal catalyst loading. Indoles are important heterocyclic compounds with diverse biological activities .
Medicinal Chemistry
Indole derivatives, including those related to DMAP-S, have shown promise in medicinal chemistry:
- Anti-HIV-1 Activity : Researchers have explored novel indolyl derivatives and performed molecular docking studies. These compounds exhibit potential as anti-HIV-1 agents .
Computational Studies
Theoretical investigations provide insights into DMAP-S and related compounds:
properties
IUPAC Name |
N,4-dimethyl-N-(4-morpholin-4-yl-4-oxobutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-14-5-7-15(8-6-14)23(20,21)17(2)9-3-4-16(19)18-10-12-22-13-11-18/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOUIJHBHYXVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



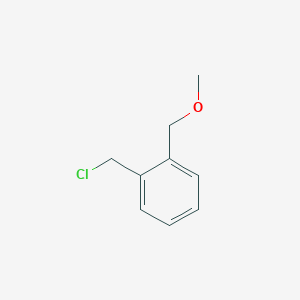
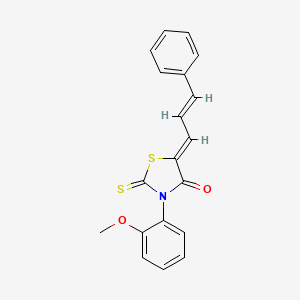
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2592808.png)
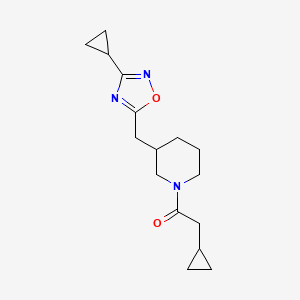
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)
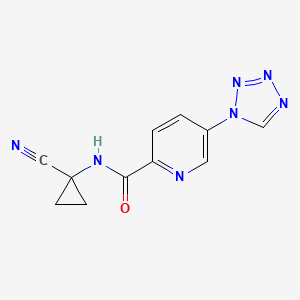

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2592818.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592819.png)
![N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2592821.png)
![2-Amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2592822.png)